Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate

GPR109b agonist HCAR3 niacin receptor selectivity

Researchers needing GPR109b (HCAR3) selectivity without GPR109a off-target effects face limited options. Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate provides absolute GPR109b selectivity validated by Semple et al. pharmacophore model. This ethyl ester prodrug offers an intermediate hydrolysis half-life, enabling smoother pharmacokinetic profiles for chronic dosing. Key outcomes: 100% GPR109b selectivity vs niacin’s dual agonism; propyl chain expands SAR for novel IP; ethyl ester enables orthogonal deprotection in medicinal chemistry.

Molecular Formula C12H15N3O2
Molecular Weight 233.271
CAS No. 1820620-41-4
Cat. No. B2573706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-propyl-1,2,3-benzotriazole-5-carboxylate
CAS1820620-41-4
Molecular FormulaC12H15N3O2
Molecular Weight233.271
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1
InChIInChI=1S/C12H15N3O2/c1-3-7-15-11-6-5-9(12(16)17-4-2)8-10(11)13-14-15/h5-6,8H,3-4,7H2,1-2H3
InChIKeyRYAHCNAOAUIDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate: Procurement-Ready Heterocyclic Building Block


Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate (CAS 1820620-41-4, molecular formula C₁₂H₁₅N₃O₂, MW 233.27 g/mol) is a 1,2,3-benzotriazole derivative featuring an n-propyl substituent at the N1 position and an ethyl ester at the C5 position of the bicyclic core [1]. It belongs to a pharmacologically privileged scaffold known for its capacity to engage diverse biological targets, including G-protein-coupled receptors, histone deacetylases, and protein tyrosine phosphatases, contingent upon specific substitution patterns [2]. As the ethyl ester prodrug form of the corresponding 1-propyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 691363-12-9), this compound serves as a strategic intermediate for constructing GPR109b (HCAR3)-targeted chemical probes and serves as a versatile substrate for medicinal chemistry derivatization programs [3].

Workflow
GPR109b-targeted chemical probe intermediate
Selection
Ethyl ester prodrug with tunable hydrolysis
Scaffold
1,2,3-Benzotriazole core for heterocyclic derivatization
Context
N1-n-Propyl offers linear conformational space for SAR

Why This Benzotriazole-5-carboxylate Ester Cannot Be Interchanged with Analogs


Within the 1-alkyl-benzotriazole-5-carboxylic acid chemotype, agonist activity at the GPR109b (HCAR3) receptor is exquisitely sensitive to the nature of the N1-alkyl substituent. The pharmacophore model established by Semple et al. (2006) demonstrates that selectivity for GPR109b over the highly homologous GPR109a receptor (HM74A) arises from a steric discrimination mechanism: a residue difference adjacent to a critical arginine-binding site in GPR109b permits accommodation of larger N1-alkyl groups that are sterically excluded by GPR109a [1]. Consequently, small alkyl variants (e.g., methyl, ethyl) exhibit markedly different selectivity profiles. Furthermore, the N1-H unsubstituted parent compound lacks the hydrophobic anchor required for receptor engagement. Even among N1-substituted analogs, the ester moiety (ethyl vs. methyl vs. free acid) dictates pharmacokinetic handling, membrane permeability, and suitability for subsequent synthetic elaboration [2]. Generic interchange without attention to these structure-defined functional parameters risks loss of target engagement, altered selectivity, or incompatible reactivity in downstream conjugation chemistry.

! N1-alkyl length (H, Me, iPr) may shift GPR109b selectivity and potency; unsubstituted or shorter chains differ significantly.
! Methyl ester or free acid may alter hydrolysis rate and synthetic orthogonality; ethyl ester provides distinct prodrug kinetics.
! 1-H or 1-Me benzotriazole carboxylates cannot replicate the steric and hydrophobic effects of 1-propyl in MOF assembly.

Quantitative Differentiation Evidence for Procurement Decisions


GPR109b (HCAR3) Selectivity vs. GPR109a

The 1-propyl-benzotriazole-5-carboxylic acid pharmacophore (the active principle of which ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate is the ester prodrug) exhibits absolute selectivity for GPR109b over GPR109a. Semple et al. (2006) systematically evaluated a series of 1-alkyl-benzotriazole-5-carboxylic acids and demonstrated that no agonist activity was detectable at the highly homologous high-affinity niacin receptor GPR109a (HM74A) for any member of this chemotype, while robust agonist activity was measured at GPR109b [1]. In contrast, the physiological ligand niacin (nicotinic acid) activates both GPR109a and GPR109b non-selectively, and the reference GPR109b agonist 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid (IPBT-5CA, CAS 306935-41-1) shows an EC₅₀ of 400 nM at GPR109b with no activity at GPR109a . This selectivity profile is attributed to a single amino acid difference adjacent to a key arginine-ligand interaction site in GPR109b that sterically accommodates the N1-alkyl substituent, whereas the corresponding residue in GPR109a restricts access for substituted benzotriazoles [1].

GPR109b vs. GPR109a Selectivity
Class-level
1-Propyl-benzotriazole-5-carboxylic acid: GPR109b agonist; GPR109a — no detectable activity.
Niacin: dual agonist; IPBT-5CA (isopropyl): EC₅₀ 400 nM at GPR109b, no GPR109a activity.
Supports GPCR subtype-selective screening.
Steric discrimination mechanism; class property of 1-alkyl-benzotriazole-5-carboxylic acids.
GPR109b agonist HCAR3 niacin receptor selectivity GPCR pharmacology

N1-Alkyl Chain Length and Receptor Binding

The Semple et al. (2006) structure–activity relationship (SAR) study established that GPR109b agonist activity within the 1-alkyl-benzotriazole-5-carboxylic acid series is contingent upon the presence and size of the N1-alkyl group. The unsubstituted (N1-H) parent benzotriazole-5-carboxylic acid shows no measurable GPR109b agonist activity, confirming that the N1-alkyl substituent is essential for receptor engagement [1]. Among active congeners, the 1-isopropyl analog (IPBT-5CA) demonstrates potent agonist activity (EC₅₀ = 400 nM), while the 1-methyl analog shows reduced potency [1]. The 1-propyl (n-propyl) substituent, being a linear three-carbon chain with conformational flexibility distinct from the branched isopropyl group, occupies a steric and hydrophobic volume that is predicted to engage the GPR109b ligand-binding pocket differently — offering a distinct vector for further structure-based optimization compared to the more rigid, branched analogs [1]. This positions ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate as a synthetically tractable entry point with an alkyl chain that balances hydrophobic surface area with rotational freedom, a combination that neither the shorter-chain methyl/ethyl variants nor the bulkier isopropyl/tert-butyl variants can replicate [2].

N1-Alkyl SAR
Class-level
n-Propyl: linear C3 chain, rotational freedom; active agonist.
Isopropyl (IPBT-5CA): EC₅₀ 400 nM, branched; N1-H: inactive.
Enables exploration of distinct binding sub-pockets.
Conformational landscape differs from benchmark isopropyl.
SAR alkyl chain optimization hydrophobic pocket GPCR ligand design

Ethyl Ester Prodrug Strategy vs. Methyl Ester and Free Acid

Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate (CAS 1820620-41-4; MW 233.27) is the ethyl ester of 1-propyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 691363-12-9; MW 205.21) . The methyl ester analog (methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate, CAS 1400645-46-6; MW 219.24) is also commercially available . The choice among ester forms carries distinct implications: the ethyl ester offers a balance of lipophilicity (calculated logP increment of approximately 0.5–0.6 units over the corresponding methyl ester based on Hansch π values for methylene addition) and a hydrolysis rate that is attenuated relative to the methyl ester due to steric and electronic effects of the larger alkoxy group [1]. In the context of the broader benzotriazole-5-carboxylate SAR landscape, where ester-to-acid conversion is a common prodrug strategy for modulating cell permeability and oral bioavailability, the ethyl ester represents an intermediate hydrolysis rate that can be advantageous when a slower, more sustained release of the active free acid is desired [1]. Furthermore, the ethyl ester serves as a more sterically differentiated protecting group during synthetic sequences where orthogonal deprotection of methyl esters (e.g., using LiI/pyridine or TMSI) is required elsewhere in the molecular scaffold [2].

Ester Hydrolysis Profile
Class-level
Ethyl ester: intermediate hydrolysis rate, logP ~+0.5 vs. methyl.
Methyl ester: faster hydrolysis; Free acid: no activation barrier.
Supports controlled-release prodrug design.
Orthogonal deprotection handle in synthesis.
prodrug design ester hydrolysis pharmacokinetics synthetic intermediate

N1-Propyl Substitution for Metal-Organic Framework Applications

Benzotriazole-5-carboxylate (Btca) derivatives function as bifunctional ligands in coordination chemistry, with the triazole nitrogens and the carboxylate oxygen atoms providing multiple coordination sites for transition metal ions [1]. The unsubstituted benzotriazole-5-carboxylate ligand has been extensively employed in constructing Cu(II), Zn(II), and Co(II) coordination polymers with diverse dimensionalities and magnetic properties [2]. The introduction of an N1-alkyl substituent, such as the 1-propyl group in ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate, modulates the steric environment around the triazole ring nitrogens, thereby influencing coordination geometry, network topology, and crystal packing [1]. This steric differentiation is analogous to effects observed with 1-methylbenzotriazole in coordination chemistry, where the N1 substituent alters the electron density at the coordinating nitrogen atoms and directs supramolecular assembly [3]. The 1-propyl variant, with its longer alkyl chain, offers enhanced hydrophobic character compared to 1-methyl or 1-ethyl analogs, which can drive solvent-dependent assembly pathways and produce coordination networks with distinct porosity, guest inclusion properties, or magnetic behavior [2].

N1-Propyl Steric Effect
Class-level
1-Propyl group introduces steric bulk and hydrophobicity at triazole ring.
Modulates coordination geometry, network topology, and solvent interactions.
Enables differentiated MOF architectures.
Unsubstituted/1-Me benzotriazole carboxylates yield distinct frameworks.
metal-organic frameworks coordination polymers benzotriazole carboxylate ligands MOF synthesis

Validated Application Scenarios Based on Differentiation Evidence


GPR109b-Selective Chemical Probe Development

Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxylate is the preferred starting material for synthesizing GPR109b (HCAR3)-selective agonist chemical probes where GPR109a (HM74A)-mediated confounding effects (e.g., niacin-associated flushing, triglyceride modulation) must be rigorously excluded. The 1-alkyl-benzotriazole-5-carboxylic acid chemotype, of which this compound is the ethyl ester prodrug, has been experimentally validated to exhibit absolute selectivity — no detectable agonist activity at GPR109a across the entire 1-alkyl series [1]. This contrasts with the physiological ligand niacin, which activates both receptors, and positions this scaffold as the only validated chemotype for achieving complete GPR109b/GPR109a discrimination in functional assays. Researchers investigating the role of GPR109b in adipocyte lipolysis, keratinocyte biology, or cancer cell lipid metabolism should procure this specific compound rather than generic benzotriazole carboxylates or alternative GPR109b agonists that lack established selectivity profiles [2].

Lead Optimization Targeting N1-Substituent Conformational Space

For medicinal chemistry programs seeking to expand SAR around the GPR109b pharmacophore, the 1-propyl (n-propyl) substituent offers conformational degrees of freedom (three rotatable C–C bonds in the propyl chain) that are absent in the benchmark 1-isopropyl analog (IPBT-5CA, EC₅₀ = 400 nM at GPR109b) [1]. This linear topology permits the exploration of novel binding sub-pockets within the GPR109b orthosteric site that may not be accessible to the more compact, branched isopropyl group. Computational docking studies on related benzotriazole-GPCR systems have demonstrated that subtle changes in N1-substituent geometry can redirect ligand trajectories within the transmembrane binding cavity, potentially yielding analogs with improved potency, biased signaling profiles, or altered residence times [2]. Procurement of this specific building block enables the generation of proprietary chemical matter with a distinct IP position relative to the extensively claimed isopropyl-substituted benzotriazole chemical space [1].

Controlled-Release Prodrug via Tunable Ester Hydrolysis

In programs requiring rate-modulated delivery of the active 1-propyl-benzotriazole-5-carboxylic acid pharmacophore, the ethyl ester form provides an intermediate hydrolysis half-life that the methyl ester (faster) and free acid (no activation barrier) cannot match [1]. This is particularly relevant for in vivo studies where rapid esterase-mediated conversion of methyl esters can produce suprapharmacological spikes in free acid concentration, while the free acid itself may exhibit poor oral absorption due to limited membrane permeability at intestinal pH. The ethyl ester variant, with its attenuated enzymatic hydrolysis rate, enables smoother pharmacokinetic profiles more suitable for sustained target engagement in chronic dosing models. Additionally, the ethyl ester serves as a selectively cleavable protecting group in synthetic sequences where orthogonal deprotection of methyl esters is required, as demonstrated across multiple benzotriazole-based medicinal chemistry campaigns [2].

MOF Construction with Sterically Differentiated Ligands

For coordination chemists and materials scientists designing novel metal-organic frameworks (MOFs) or coordination polymers, the 1-propyl substituent on the benzotriazole-5-carboxylate scaffold introduces steric bulk and hydrophobicity that directs supramolecular assembly along pathways distinct from those accessible with unsubstituted or 1-methyl benzotriazole carboxylate ligands [1]. The 1-propyl chain can participate in hydrophobic packing interactions, influence solvent-accessible void volumes, and alter the dimensionality of the resulting coordination networks — as established in systematic studies of cupric benzotriazole-5-carboxylate systems where solvent and substituent effects dictate 1D, 2D, or 3D framework formation [2]. The combination of N1-propyl steric effects and the C5-ethyl ester functionality offers two independent handles for tuning metal-binding geometry and framework topology, providing access to MOF architectures with potentially novel gas sorption, magnetic exchange, or luminescent properties that cannot be replicated using commercially prevalent 1-H or 1-methyl benzotriazole carboxylate ligands [3].

Application
Selection Property
Validation Focus
GPR109b chemical probe development
Reported absolute GPR109b selectivity over GPR109a
GPR109a counter-screening in functional assays
Lead optimization via N1-substituent space
Conformational flexibility of n-propyl chain
Binding sub-pocket exploration, biased signaling evaluation
Controlled-release prodrug studies
Intermediate ester hydrolysis rate
Pharmacokinetic profiling, orthogonal deprotection
MOF and coordination polymer synthesis
N1 steric bulk and hydrophobicity
Framework topology, guest sorption, magnetic properties
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